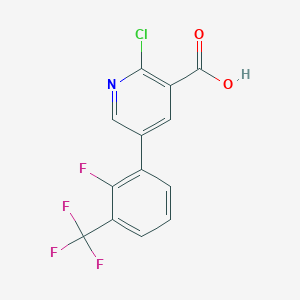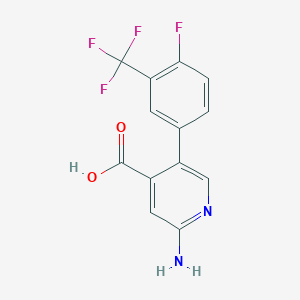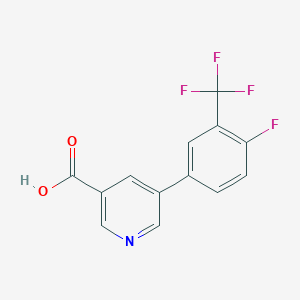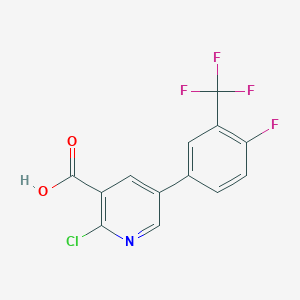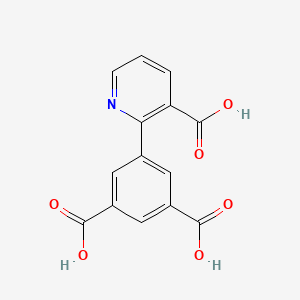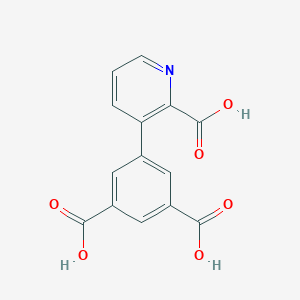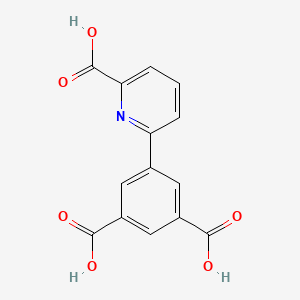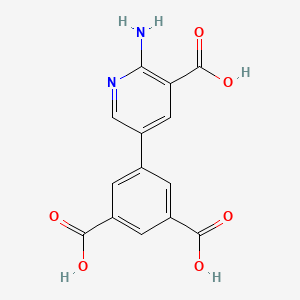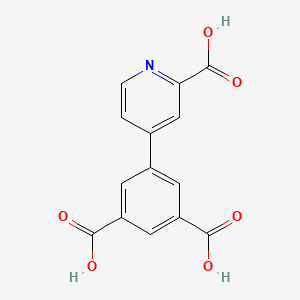
2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dicarboxyphenyl)isonicotinic acid, also known as 2-DCPI or 2-DICPI, is an organic compound with a wide range of scientific applications. It is a naturally occurring compound that has been used in a variety of research fields, including biochemistry, pharmacology, and drug development.
科学研究应用
2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including drug development, biochemistry, pharmacology, and molecular biology. It has been used in the synthesis of small molecules, such as peptides, peptidomimetics, and nucleotides, as well as in the synthesis of complex compounds, such as polymers and nanomaterials. It has also been used in the synthesis of drugs, such as antibiotics, antivirals, and anti-cancer agents.
作用机制
The mechanism of action of 2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the synthesis of nucleotides and is essential for cell growth and replication. By inhibiting DHFR, 2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95% can interfere with cell growth and replication, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. In addition, 2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95% has been shown to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95% in lab experiments is that it is relatively inexpensive and easy to obtain. It is also relatively easy to synthesize and can be used in a variety of synthetic methods. However, there are some limitations to using 2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95% in lab experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic at high concentrations and can cause skin irritation.
未来方向
There are a number of potential future directions for the use of 2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95%. For example, it could be used in the development of new drugs for the treatment of cancer and other diseases. It could also be used in the synthesis of novel materials for use in nanotechnology and biotechnology. In addition, it could be used in the development of new imaging agents for medical diagnostics. Finally, it could be used in the development of new catalysts for chemical reactions.
合成方法
2-(3,5-Dicarboxyphenyl)isonicotinic acid, 95% can be synthesized through a variety of methods including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Suzuki coupling reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to produce an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of a carboxylic acid with an organophosphorus reagent to produce an ester. The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide to produce an alkene.
属性
IUPAC Name |
5-(4-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)7-1-2-15-11(6-7)8-3-9(13(18)19)5-10(4-8)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPMYJBBSQGHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688279 |
Source


|
| Record name | 5-(4-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-80-7 |
Source


|
| Record name | 5-(4-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

